4-Bromo-3-difluoromethoxy-5-nitrotoluene
Overview
Description
4-Bromo-3-difluoromethoxy-5-nitrotoluene: is an organic compound characterized by the presence of a bromine atom, a difluoromethoxy group, and a nitro group attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-difluoromethoxy-5-nitrotoluene typically involves multiple steps, starting with the nitration of toluene to introduce the nitro group
Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-difluoromethoxy-5-nitrotoluene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-3-difluoromethoxy-5-nitrotoluene is used as a building block for synthesizing more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with specific biological targets.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs with anti-inflammatory or anticancer activities.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-Bromo-3-difluoromethoxy-5-nitrotoluene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
4-Bromo-3-difluoromethoxy-2-nitrotoluene
3-Bromo-4-difluoromethoxy-5-nitrotoluene
2-Bromo-3-difluoromethoxy-4-nitrotoluene
Uniqueness: 4-Bromo-3-difluoromethoxy-5-nitrotoluene is unique due to its specific arrangement of substituents on the toluene ring, which influences its chemical reactivity and biological activity. This arrangement allows it to participate in reactions and interactions that are distinct from those of similar compounds.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-5-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)7(9)6(3-4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMKJHCMPXMYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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